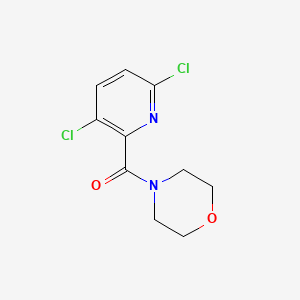

(3,6-Dichloropyridin-2-yl)(morpholino)methanone

Description

Properties

Molecular Formula |

C10H10Cl2N2O2 |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

(3,6-dichloropyridin-2-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |

InChI Key |

FRGIFQYKRHDRNX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via Carbonyldiimidazole Activation (Preferred Method)

This method is described in detail in a European patent document and involves the following key steps:

Step 1: Activation of 2,6-Dichloronicotinic Acid

- Dissolve 2,6-dichloronicotinic acid (10.0 g, 1.0 eq) in dimethylformamide (DMF, 100 mL).

- Add 1,1-carbonyldiimidazole (CDI, 1.0 g, 1.2 eq).

- Stir at room temperature (25–30°C) under nitrogen for 1 hour to form an activated intermediate.

Step 2: Coupling with Morpholine

- Add morpholine (5.4 mL, 1.2 eq) to the activated intermediate.

- Stir at room temperature for 2 hours to complete the amidation reaction, yielding (3,6-Dichloropyridin-2-yl)(morpholino)methanone.

Step 3: Workup and Purification

- Extract the reaction mixture with ethyl acetate and water.

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Purify the crude product by column chromatography (ethyl acetate:hexane = 1:5).

- Obtain the target compound as a white solid with a yield of approximately 93%.

- $$ ^1H $$-NMR (500 MHz, CDCl$$_3$$): 7.27 (s, 2H), 3.77 (m, 4H), 3.65 (m, 2H), 3.37 (m, 2H).

Alternative Multi-Step Synthesis Starting from 2,3,6-Trichloropyridine

This approach focuses on preparing the key intermediate 3,6-dichloro-2-aminopyridine, which can then be converted to the morpholino amide.

Step 1: Amination of 2,3,6-Trichloropyridine

- React 2,3,6-trichloropyridine with ammonia in a pressure-resistant reactor.

- Add catalyst mixture: cuprous chloride, benzyltriethylammonium chloride, and sodium iodide.

- Heat at 100–160°C for 0.5–18 hours.

- Release unreacted ammonia, cool, and extract with chloroform.

- Dry and concentrate to obtain crude 3,6-dichloro-2-aminopyridine.

Step 2: Recrystallization

- Recrystallize crude product from toluene or mixed solvents (petroleum ether, cyclohexane, methanol, ethanol).

- Dry to obtain pure 3,6-dichloro-2-aminopyridine with yields of 75–93%.

Step 3: Conversion to Morpholino Methanone

- The 3,6-dichloro-2-aminopyridine can be further reacted with morpholine derivatives or activated carboxylic acid derivatives to form the target compound.

- One-step amination reduces reaction steps.

- Uses inexpensive reagents and mild conditions.

- Suitable for scale-up.

Comparative Data Table of Preparation Methods

| Feature | Carbonyldiimidazole Activation Method | Multi-Step Amination Method |

|---|---|---|

| Starting Material | 2,6-Dichloronicotinic acid | 2,3,6-Trichloropyridine |

| Key Reagents | CDI, Morpholine | Ammonia, Catalysts (CuCl, phase transfer agents) |

| Reaction Conditions | Room temperature, nitrogen atmosphere | 100–160°C, pressure reactor |

| Reaction Time | ~3 hours total | 0.5–18 hours |

| Purification | Column chromatography | Recrystallization |

| Yield | ~93% | 75–93% (for intermediate) |

| Scalability | Moderate, requires inert atmosphere | High, simpler reagents and conditions |

| Energy Consumption | Low | Moderate to high (due to heating) |

| Cost of Reagents | Moderate (CDI is moderately priced) | Low (ammonia and catalysts are inexpensive) |

Notes on Process Optimization and Industrial Application

- The CDI activation method offers high purity and yield but requires careful handling of moisture-sensitive reagents and inert atmosphere.

- The amination method from trichloropyridine is advantageous for large-scale production due to simpler reagents and fewer steps.

- Catalyst loading and solvent choice significantly affect yield and purity.

- Recrystallization solvents can be optimized depending on scale and purity requirements.

- Safety considerations include handling of ammonia under pressure and low-temperature operations for some halogenation steps.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dichloropyridine-2-carbonyl)morpholine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

4-(3,6-Dichloropyridine-2-carbonyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,6-dichloropyridine-2-carbonyl)morpholine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The dichloropyridine moiety can interact with various biomolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

- Structure: Combines a cyclopropane ring with phenoxy and morpholino groups.

- Synthesis: Prepared via cyclopropanation of morpholino(1-phenylcycloprop-2-en-1-yl)methanone with phenol, yielding a 20:1 diastereomeric ratio .

- Key Differences: The cyclopropane and phenoxy substituents increase steric bulk compared to the planar pyridine ring in the target compound.

2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide (Compound 5)

- Structure: Features a fluorophenyl group linked to a morpholino methanone and an acetamide chain.

- Synthesis: Reacts (3-amino-2-fluorophenyl)(morpholino)methanone with chloroacetyl chloride in the presence of DIPEA .

- The acetamide group introduces hydrogen-bonding capability, altering target binding compared to dichloropyridine derivatives.

(2-Fluoro-4-methylphenyl)(morpholino)methanone

- Structure : Substituted with fluorine and methyl groups on the phenyl ring.

- Molecular Weight : 223.25 g/mol .

- Key Differences :

- Methyl groups increase steric hindrance, while fluorine modulates electronic properties.

- Simpler structure compared to dichloropyridine analogs, likely reducing synthetic complexity.

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone

- Structure : Contains a thiazole-pyrazine heterocyclic system.

- Molecular Formula : C₁₂H₁₂N₄O₂S .

- Key Differences: The thiazole ring introduces sulfur, enabling unique non-covalent interactions (e.g., metal coordination). Pyrazine’s electron-deficient nature contrasts with pyridine’s aromaticity, affecting reactivity in cross-coupling reactions.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Reactivity : Dichloropyridine derivatives exhibit enhanced electrophilicity at the carbonyl group due to chlorine’s electron-withdrawing effects, enabling nucleophilic substitutions or cross-couplings .

- Biological Relevance: Morpholino methanones are prevalent in kinase inhibitors (e.g., thieno[3,2-d]pyrimidine derivatives in and ), where the morpholine oxygen participates in hydrogen bonding .

- Synthetic Challenges : Dichloropyridine analogs may require stringent reaction conditions compared to fluorophenyl derivatives due to steric and electronic factors .

Biological Activity

(3,6-Dichloropyridin-2-yl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, summarizing findings from various research sources.

The compound exhibits its biological activity primarily through enzyme inhibition and receptor interaction. It has been noted for its ability to bind to specific enzymes and receptors, leading to inhibition of their activity. This mechanism is crucial in mediating various therapeutic effects, particularly in anti-inflammatory and anticancer contexts.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties : The compound has shown potential in inhibiting microbial growth, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented, indicating its potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory responses |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various compounds, this compound was found to significantly reduce the proliferation of cancer cells in vitro. The mechanism was linked to the inhibition of specific signaling pathways crucial for cell survival and proliferation. The study utilized a series of assays to quantify cell viability and apoptosis rates, demonstrating the compound's effectiveness against multiple cancer cell lines.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of the compound using animal models. The results indicated that treatment with this compound led to a marked reduction in edema and inflammatory markers compared to control groups. This effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications of this compound could enhance its biological efficacy. Variations in substituents on the pyridine ring or morpholino group have been shown to affect potency and selectivity against target enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.